

Spectroscopic Profile of Menthyl Isovalerate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Menthyl Isovalerate**, an ester known for its applications as a flavoring and fragrance agent.[1][2] This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **Menthyl Isovalerate**. The NMR data is predicted based on the known chemical shifts of the menthyl and isovalerate moieties, while the IR and MS data are based on characteristic functional group absorptions and fragmentation patterns, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for **Menthyl Isovalerate** (in CDCl₃)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.70	dt	1H	H-1' (proton on carbon bearing the ester oxygen)
~2.20	d	2H	H-2 (protons alpha to the carbonyl group)
~2.10	m	1H	H-3 (methine proton of the isovalerate group)
~1.00 - 2.00	m	9H	Menthyl ring protons
~0.95	d	6Н	H-4, H-5 (diastereotopic methyl protons of the isovalerate group)
~0.90	d	3H	Menthyl methyl protons
~0.75	d	6H	Menthyl isopropyl methyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Menthyl Isovalerate** (in CDCl₃)



Chemical Shift (ppm)	Assignment
~173.0	C=O (ester carbonyl)
~74.0	C-1' (carbon bearing the ester oxygen)
~47.0	Menthyl ring carbon
~43.0	C-2 (methylene carbon alpha to carbonyl)
~41.0	Menthyl ring carbon
~34.0	Menthyl ring carbon
~31.0	Menthyl ring carbon
~26.0	C-3 (methine carbon of isovalerate group)
~25.0	Menthyl ring carbon
~22.5	C-4, C-5 (isovalerate methyl carbons)
~22.0	Menthyl methyl carbon
~21.0	Menthyl isopropyl methyl carbon
~16.0	Menthyl isopropyl methyl carbon

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Menthyl Isovalerate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretching (alkane)
~1735	Strong	C=O stretching (ester)
~1465	Medium	C-H bending (CH ₂ , CH ₃)
~1370	Medium	C-H bending (CH₃)
~1170	Strong	C-O stretching (ester)



Mass Spectrometry (MS)

A prominent feature in the mass spectrum of esters is the fragmentation pattern. For **Menthyl Isovalerate** (molar mass: 240.38 g/mol), the electron ionization (EI) mass spectrum is expected to show characteristic fragments.[1]

Table 4: Predicted Key Mass Spectrometry Fragmentation for Menthyl Isovalerate

m/z	Proposed Fragment	
240	[M]+ (Molecular ion)	
139	[M - C ₅ H ₉ O ₂] ⁺ (Loss of isovalerate group)	
138	[M - C ₅ H ₁₀ O ₂] ⁺ (Loss of isovaleric acid)	
85	[C₅H ₉ O] ⁺ (Isovaleryl cation)	
57	[C ₄ H ₉] ⁺ (Butyl cation from isovalerate group)	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols for esters and should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-25 mg of Menthyl Isovalerate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - For quantitative analysis, a known amount of an internal standard can be added.
- ¹H NMR Acquisition:
 - The instrument is typically a 300 MHz or higher field NMR spectrometer.



- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.
- 13C NMR Acquisition:
 - A higher concentration of the sample (50-100 mg) is often required.
 - Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom.
 - A longer acquisition time is generally necessary due to the low natural abundance of the
 ¹³C isotope.[3]

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one to two drops of neat Menthyl Isovalerate onto the surface of a salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film.
 - Ensure there are no air bubbles trapped between the plates.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the prepared salt plate assembly into the sample holder of an FTIR spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).



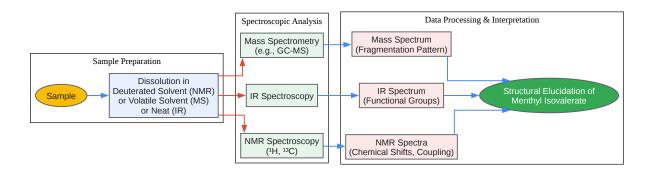
Mass Spectrometry (MS)

- Sample Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of Menthyl
 Isovalerate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject the solution into the GC, where the compound is vaporized and separated from the solvent.
- Ionization and Analysis:
 - Electron Ionization (EI) is a common method for generating ions. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV).
 - The resulting charged fragments are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., a quadrupole).
 - The detector records the abundance of each fragment, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Menthyl Isovalerate**.





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